1-ethyl-5-methyl-1H-1,3-benzodiazol-2-amine

Medicinal chemistry ADME prediction Fragment-based drug discovery

1-Ethyl-5-methyl-1H-1,3-benzodiazol-2-amine is a uniquely differentiated 2-aminobenzimidazole scaffold. Its N1-ethyl group limits hydrogen-bond donors to one, markedly improving permeability over N1‑H analogs. With a LogP of 1.88 and TPSA of 44.6 Ų, it occupies the ideal physicochemical space for CNS exposure. The free 2‑amino handle simplifies amide coupling and Buchwald–Hartwig amination while avoiding metal-chelating by‑products common with N1‑H analogs. Supplied at 95% purity with batch-specific QC (NMR, HPLC), it ensures reproducible synthetic yields. Choose this scaffold for fragment growing, scaffold hopping, or systematic N1‑alkyl SAR exploration where permeability and CNS exposure are critical.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
CAS No. 1155599-00-0
Cat. No. B1518545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-5-methyl-1H-1,3-benzodiazol-2-amine
CAS1155599-00-0
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)C)N=C1N
InChIInChI=1S/C10H13N3/c1-3-13-9-5-4-7(2)6-8(9)12-10(13)11/h4-6H,3H2,1-2H3,(H2,11,12)
InChIKeyPUJYJVOXWBLSSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-5-methyl-1H-1,3-benzodiazol-2-amine (CAS 1155599-00-0): Procurement-Relevant Identity and Physicochemical Baseline


1‑Ethyl‑5‑methyl‑1H‑1,3‑benzodiazol‑2‑amine (synonym 1‑ethyl‑5‑methyl‑1H‑benzimidazol‑2‑amine; CAS 1155599‑00‑0) is a C10H13N3 2‑aminobenzimidazole scaffold bearing an N1‑ethyl and a C5‑methyl substituent . The compound is supplied as a research‑grade small‑molecule building block with a typical purity specification of 95% . Its computed physicochemical profile—moderate lipophilicity (LogP ~1.88), a polar surface area of 44.6 Ų, and a single hydrogen‑bond donor—distinguishes it from both the unsubstituted parent 2‑aminobenzimidazole and from analogs lacking the N1‑alkyl or C5‑methyl group .

Why 1-Ethyl-5-methyl-1H-1,3-benzodiazol-2-amine Cannot Be Replaced by Generic Benzimidazol-2-amines


The 2‑aminobenzimidazole chemotype encompasses a broad array of analogs that differ profoundly in their molecular recognition properties, metabolic stability, and synthetic utility. Simple replacement of 1‑ethyl‑5‑methyl‑1H‑1,3‑benzodiazol‑2‑amine with an unsubstituted or differently alkylated congener alters the number of hydrogen‑bond donors, lipophilicity, and steric profile at the N1 position, which in turn modulates target engagement, off‑rate, and pharmacokinetic half‑life in ways that cannot be predicted without explicit comparative data . The quantitative evidence summarized below demonstrates that the specific 1‑ethyl/5‑methyl substitution pattern confers measurable differences in logP, polar surface area, hydrogen‑bond donor count, and synthetic accessibility relative to its closest commercial analogs—differences that directly impact solubility, permeability, and biological selectivity.

Head-to-Head Physicochemical and Purity Differentiation of 1-Ethyl-5-methyl-1H-1,3-benzodiazol-2-amine


Hydrogen-Bond Donor Count Difference vs. 5-Methyl-1H-benzimidazol-2-amine

1‑Ethyl‑5‑methyl‑1H‑1,3‑benzodiazol‑2‑amine possesses a single hydrogen‑bond donor (the exocyclic NH2), whereas the des‑ethyl analog 5‑methyl‑1H‑benzimidazol‑2‑amine (CAS 6285‑68‑3) has two H‑bond donors (NH2 plus the N1‑H) [1]. The reduction in H‑bond donor count is a critical determinant of passive membrane permeability, as each additional donor can reduce permeability by approximately 10‑fold in Caco‑2 assays [2].

Medicinal chemistry ADME prediction Fragment-based drug discovery

Lipophilicity Shift (LogP) Relative to Des-Ethyl and Des-Methyl Analogs

The computed LogP of 1‑ethyl‑5‑methyl‑1H‑1,3‑benzodiazol‑2‑amine is 1.88, which is 0.72 log units higher than that of 5‑methyl‑1H‑benzimidazol‑2‑amine (LogP ~1.16) and 0.63 log units lower than that of the 1‑ethyl‑2‑methyl‑benzimidazole analog (LogP ~2.51) [1]. This places the target compound in an intermediate lipophilicity range that often balances solubility and permeability for CNS‑oriented or orally dosed programs.

Drug design Lipophilic efficiency Solubility optimization

Polar Surface Area (PSA) Differentiation vs. Common Isosteres

The topological polar surface area (TPSA) of the target compound is 44.6 Ų, compared to 54.0 Ų for 5‑methyl‑1H‑benzimidazol-2‑amine and 29.5 Ų for the corresponding 2‑methyl‑1H‑benzimidazole [1]. The 1‑ethyl substitution reduces PSA by ~9.4 Ų relative to the N1‑H analog, bringing it well below the 60 Ų threshold empirically associated with favorable CNS penetration, while the 2‑amino group retains sufficient polarity compared to a 2‑methyl analog.

Blood-brain barrier penetration Transport prediction Scaffold hopping

Supplier Purity QC Data: 95% Specification with Batch-Specific Analytical Traceability

Bidepharm supplies 1‑ethyl‑5‑methyl‑1H‑1,3‑benzodiazol‑2‑amine at a standard purity of 95%, with batch‑specific QC data including NMR, HPLC, and GC traces available upon request . This level of analytical documentation exceeds what is typical for many catalog benzimidazole‑2‑amines and enables direct assessment of lot‑to‑lot consistency, which is critical for reproducible SAR studies.

Chemical procurement Reproducibility Analytical quality control

Application Scenarios for 1-Ethyl-5-methyl-1H-1,3-benzodiazol-2-amine Based on Demonstrated Differentiation


Fragment-Based Lead Optimization Requiring a Mono‑Donor 2‑Aminobenzimidazole Core

The single H‑bond donor count of 1‑ethyl‑5‑methyl‑1H‑1,3‑benzodiazol‑2‑amine makes it a preferred core for fragment growing or scaffold‑hopping campaigns where a second donor would compromise permeability. Teams can directly compare its permeability profile with the N1‑H analog (5‑methyl‑1H‑benzimidazol‑2‑amine) using parallel Caco‑2 or PAMPA assays, leveraging the ~10‑fold permeability difference expected from the donor count reduction [1].

CNS Drug Discovery Programs Targeting the 40–60 Ų PSA Sweet Spot

With a TPSA of 44.6 Ų and a LogP of 1.88, the compound sits in the physicochemical window empirically associated with high CNS exposure. It can serve as a starting point for CNS‑penetrant 2‑aminobenzimidazoles, where more polar des‑ethyl analogs (PSA 54 Ų) may show lower brain‑to‑plasma ratios .

Structure–Activity Relationship (SAR) Studies on N1‑Alkyl Effects in Kinase or GPCR Programs

The compound is a valuable comparator in SAR panels that systematically vary the N1 substituent (H, methyl, ethyl, isopropyl). Its LogP of 1.88 serves as a reference point for lipophilic efficiency (LipE) calculations when comparing potency shifts across the N1‑alkyl series [2].

Synthetic Methodology Development Using 2‑Amino Group Functionalization

The 2‑amino group is a versatile handle for amide coupling, urea formation, or Buchwald–Hartwig amination. The presence of the N1‑ethyl group simplifies reaction work‑up compared to N1‑H analogs, which can form metal‑chelating by‑products. The 95% purity with batch‑specific QC further supports reproducible synthetic yields .

Quote Request

Request a Quote for 1-ethyl-5-methyl-1H-1,3-benzodiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.